Idebenone-13C,d3
Description
Historical Trajectory of Idebenone (B1674373) in Bioenergetics Science
Idebenone is a synthetic compound that emerged from pharmaceutical research in the 1980s. nih.gov It was first synthesized by Takeda Pharmaceuticals not as a naturally occurring molecule, but as a pharmacologically active compound designed for its therapeutic properties. nih.govcore.ac.uk Structurally, it was developed as a synthetic analogue of Coenzyme Q10 (CoQ10), the vital electron carrier and antioxidant found within the mitochondrial membranes of cells. clinmedjournals.org
From its inception, research into Idebenone was directed towards its potential applications in treating neurodegenerative disorders and other diseases linked to mitochondrial dysfunction. clinmedjournals.org Its development was rooted in the field of bioenergetics, the study of energy flow in living systems. Scientists investigated Idebenone for its dual ability to act as a potent antioxidant and to participate in cellular energy production. researchgate.nettaylorandfrancis.com
A significant focus of the research has been on its role within the mitochondria, the powerhouses of the cell. Studies have explored its capacity to influence the electron balance in mitochondria, prevent oxidative damage to mitochondrial membranes, and, crucially, act as an electron carrier to support the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. researchgate.netresearchgate.net A key area of investigation has been Idebenone's ability to circumvent defects in the mitochondrial electron transport chain, particularly at Complex I, a common site of impairment in several mitochondrial diseases. mdpi.compatsnap.comnih.gov
Analogous Relationships and Distinctions: Idebenone and Coenzyme Q10 in Mitochondrial Contexts
While Idebenone was created as an analogue to Coenzyme Q10, sharing fundamental properties, the two molecules exhibit significant differences in their interaction with cellular machinery, particularly within the mitochondria. core.ac.uk
Structural and Physicochemical Differences
The core of both Idebenone and CoQ10 is a benzoquinone ring, which allows them to accept and donate electrons. nih.govcore.ac.uk The primary structural divergence lies in their side chains. CoQ10 possesses a long, highly lipophilic tail made of ten isoprenyl units. In contrast, Idebenone has a much shorter and less lipophilic hydroxydecyl tail. nih.govcore.ac.ukclinmedjournals.org This structural difference leads to distinct physicochemical properties, which in turn affect how they are absorbed, distributed, and metabolized in the body. core.ac.ukencyclopedia.pub
| Feature | Idebenone | Coenzyme Q10 |
|---|---|---|
| Origin | Synthetic, developed by Takeda Pharmaceuticals. nih.govcore.ac.uk | Naturally occurring, ubiquitous in most organisms. core.ac.uk |
| Quinone Moiety | Shared benzoquinone ring. nih.govcore.ac.uk | Shared benzoquinone ring. nih.govcore.ac.uk |
| Side Chain | Shorter, less lipophilic hydroxydecyl tail. core.ac.ukclinmedjournals.org | Long, lipophilic tail with 10 isoprenyl units. core.ac.ukencyclopedia.pub |
| Intestinal Absorption | Faster absorption (tmax of 1–2 hours). encyclopedia.pub | Slower absorption (tmax of 6–8 hours). encyclopedia.pub |
Functional Similarities and Divergences in Mitochondria
Both Idebenone and CoQ10 are recognized for their potent antioxidant capabilities, protecting cellular components from damage by reactive oxygen species (ROS). core.ac.ukpatsnap.com To exert this antioxidant effect, both molecules must be in their reduced (hydroquinone) form. core.ac.uk They also share the ability to serve as electron donors to Complex III of the mitochondrial electron transport chain (ETC). core.ac.ukmdpi.com
However, their mechanisms of action within the ETC are distinct. core.ac.uk CoQ10 is the primary electron shuttle under normal physiological conditions, accepting electrons from both Complex I and Complex II and transferring them to Complex III. core.ac.ukmdpi.com Idebenone, conversely, is a poor substrate for Complex I. mdpi.com Its key therapeutic potential lies in its ability to bypass Complex I. patsnap.comnih.gov It can be reduced by the cytoplasmic enzyme NADH-quinone oxidoreductase 1 (NQO1), enter the mitochondria, and donate electrons directly to Complex III. core.ac.ukmdpi.comnih.gov This provides an alternative route for ATP production when Complex I is impaired, a hallmark of certain mitochondrial diseases like Leber's Hereditary Optic Neuropathy (LHON). mdpi.comencyclopedia.pub Furthermore, some studies suggest that Idebenone can act as an inhibitor of Complex I by blocking the binding site normally used by CoQ10. mdpi.com
| Mitochondrial Function | Idebenone | Coenzyme Q10 |
|---|---|---|
| Antioxidant Activity | Potent antioxidant in its reduced form. core.ac.ukpatsnap.com | Potent antioxidant in its reduced form (ubiquinol). core.ac.ukmdpi.com |
| Interaction with Complex I | Poor substrate; can act as an inhibitor. mdpi.com | Accepts electrons from Complex I. core.ac.ukmdpi.com |
| Interaction with Complex II | Can be an efficient substrate. mdpi.com | Accepts electrons from Complex II. core.ac.uk |
| Interaction with Complex III | Donates electrons directly to Complex III. mdpi.comnih.gov | Donates electrons to Complex III. core.ac.ukmdpi.com |
| Primary Role in ETC | Can bypass a dysfunctional Complex I to restore electron flow. patsnap.comnih.gov | Primary electron carrier between Complexes I/II and Complex III. core.ac.ukmdpi.com |
| Bioactivation | Can be reduced by cytoplasmic NQO1. core.ac.ukmdpi.comnih.gov | Reduced within the mitochondrial ETC. mdpi.com |
Properties
CAS No. |
1189907-75-2 |
|---|---|
Molecular Formula |
C19H30O5 |
Molecular Weight |
342.455 |
IUPAC Name |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI Key |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Synonyms |
2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C,d3)-3-methyl-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone-13C,d3; Avan-13C,d3; CV 2619-13C,d3; Daruma-13C,d3; Idebenone-13C,d3; Mnesis-13C,d3; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Idebenone Action
Idebenone's Role in Mitochondrial Bioenergetics and Electron Transport Dynamics
Idebenone (B1674373) plays a crucial role in cellular energy metabolism by directly influencing the mitochondrial respiratory chain, the primary site of adenosine (B11128) triphosphate (ATP) synthesis. patsnap.comtim.blog
A key feature of Idebenone's mechanism is its ability to bypass a dysfunctional Complex I of the mitochondrial respiratory chain. plos.orgresearchgate.netresearchgate.netnbinno.com In conditions where Complex I is impaired, such as in certain mitochondrial diseases, the normal flow of electrons from NADH to CoQ10 is disrupted, leading to decreased ATP production. patsnap.complos.org Idebenone, particularly in its reduced form (idebenol), can accept electrons from cytosolic sources and transfer them directly to Complex III. researchgate.netnih.govresearchgate.netnih.gov This action effectively circumvents the compromised Complex I, restoring electron flow through the remainder of the ETC and maintaining respiratory activity. researchgate.netnbinno.comnih.gov This bypass mechanism is critical for sustaining energy production in cells with Complex I defects. plos.orgplos.orgnih.gov
By facilitating electron transport, Idebenone directly supports the synthesis of ATP, the cell's main energy currency. patsnap.complos.org In cellular models of Complex I deficiency, treatment with Idebenone has been shown to partially or fully restore ATP levels that were depleted by Complex I inhibitors like rotenone. plos.orgnih.govnih.gov This restoration of cellular energy helps maintain homeostasis, particularly in highly energy-dependent tissues such as the heart and brain. patsnap.com For instance, in HepG2 cells treated with rotenone, Idebenone was able to protect cells from ATP depletion and, in primary hepatocytes, it fully restored ATP levels. plos.org This ability to sustain ATP production even under conditions of mitochondrial stress underscores its therapeutic potential in managing disorders related to mitochondrial dysfunction. patsnap.complos.orgnih.gov
| Cell Type | Inhibitor | Idebenone Treatment | Outcome on ATP Levels | Reference |
|---|---|---|---|---|
| HepG2 Cells | Rotenone (60 µM) | 5 µM Idebenone | Protected cells from ATP depletion | plos.org |
| Primary Mouse Hepatocytes | Rotenone (60 µM) | 5 µM Idebenone | Fully restored ATP levels to 106% of control | plos.org |
| MELAS Cybrid Cells | - (Inherent Complex I defect) | Idebenone | Associated with reduced lactate (B86563) production, indicating improved mitochondrial metabolism | plos.orgnih.gov |
Preclinical Research Models for Idebenone Investigating Disease Mechanisms
In Vitro Experimental Systems for Mechanistic Dissection
In vitro systems provide a controlled environment to dissect molecular and cellular mechanisms underlying disease and drug action. Idebenone-13C,d3 is particularly useful in these settings for quantifying intracellular drug concentrations and tracking its metabolic fate, thereby correlating drug exposure with observed cellular responses.
Cell Lines Exhibiting Mitochondrial Dysfunctions and Oxidative Stress
Cell lines engineered or treated to exhibit mitochondrial dysfunction and oxidative stress are widely used to study Idebenone's protective effects. Human retinal pigment epithelial (ARPE-19) cells exposed to hydrogen peroxide (H₂O₂) have shown that Idebenone (B1674373) can ameliorate cell viability loss, maintain mitochondrial membrane potential (ΔΨm), preserve mitochondrial respiratory complex function, and reduce reactive oxygen species (ROS) production mdpi.comnih.govdntb.gov.uamdpi.com. Similarly, Idebenone has demonstrated protective effects in models of ethanol-induced neurotoxicity in HT-22 cells by reversing reduced antioxidant capacity and attenuating neuroinflammation cabidigitallibrary.org. In BV2 microglial cells and primary astrocytes, Idebenone has been shown to inhibit NLRP3 inflammasome activation, reduce ROS levels, and preserve mitochondrial function in response to lipopolysaccharide (LPS) stimulation frontiersin.orgresearchgate.net.
The use of this compound in these cell-based assays allows for accurate quantification of intracellular Idebenone levels. This enables researchers to establish dose-response relationships between drug concentration and cellular effects, providing critical data for understanding Idebenone's pharmacodynamics and identifying effective intracellular concentrations. For instance, quantifying Idebenone uptake and retention in mitochondria using labeled compounds can directly link its presence to improved mitochondrial function.
Isolated Mitochondrial Preparations for Respiration Studies
Isolated mitochondria provide a direct system to assess Idebenone's impact on mitochondrial bioenergetics, including electron transport chain (ETC) activity and respiration. Studies have shown that Idebenone can act as an electron carrier, transferring electrons to complex III of the respiratory chain, particularly in cells with compromised Complex I function jst.go.jpnih.govnih.gov. Idebenone has been observed to suppress state 3 respiration in glutamate (B1630785) oxidation in rat brain mitochondria, suggesting an interaction with NADH-linked complex I jst.go.jp. However, in astrocytes with functional NAD(P)H:quinone dehydrogenase 1 (NQO1), Idebenone can bypass Complex I and support oxygen consumption, a mechanism that is less efficient in neurons lacking sufficient NQO1 nih.gov.
Stable isotope-labeled Idebenone, such as this compound, is essential for precise quantification of Idebenone's interaction with isolated mitochondria. It can be used to determine the drug's binding affinity to mitochondrial complexes or to quantify its uptake into isolated mitochondrial preparations, thereby refining the understanding of its direct effects on mitochondrial respiration and energy production.
Co-culture and Organotypic Slice Models for Intercellular Interactions
Co-culture and organotypic slice models allow for the investigation of Idebenone's effects on complex intercellular communication and tissue-level responses, mimicking aspects of in vivo environments. While specific studies detailing this compound in these complex models are less prevalent in the initial search results, Idebenone has been shown to modulate neuroinflammatory responses in co-cultures of microglia and astrocytes frontiersin.orgnih.gov. In organotypic slice cultures, Idebenone has been investigated for its neuroprotective potential, though detailed mechanistic studies using labeled Idebenone in these specific models require further exploration.
The application of this compound in such models would enable researchers to track the drug's distribution and metabolism across different cell types within a tissue context, providing insights into its paracrine or autocrine signaling effects and its ability to bridge intercellular communication pathways relevant to disease.
In Vivo Animal Models Reflecting Disease Pathophysiology
In vivo animal models are indispensable for evaluating Idebenone's efficacy and safety in a whole-organism context, reflecting complex physiological interactions and disease progression. This compound is critical for pharmacokinetic studies, determining drug distribution to target tissues (e.g., the brain), and for quantifying drug levels at specific sites of action.
Genetic and Pharmacologically Induced Mitochondrial Disorder Models (e.g., Complex I Deficiencies)
Animal models with genetic or pharmacologically induced mitochondrial dysfunction, particularly Complex I deficiencies, are used to test Idebenone's ability to restore mitochondrial function. In a mouse model of Leber's hereditary optic neuropathy (LHON), characterized by Complex I dysfunction, Idebenone protected retinal ganglion cells from rotenone-induced damage and restored vision loss researchgate.netnih.gov. Studies on isolated hepatocytes from Idebenone-treated animals also showed resistance to rotenone, suggesting preserved mitochondrial function nih.gov. Idebenone has also been shown to restore mitochondrial function in models of mitochondrial encephalomyopathy with lactic acidosis and stroke-like episodes (MELAS) and Friedreich's ataxia nih.gov.
The use of this compound in these models is vital for establishing brain penetration and quantifying drug concentrations in specific tissues like the retina or brain. This allows for a direct correlation between tissue Idebenone levels and the observed therapeutic effects, aiding in the optimization of dosing strategies and understanding tissue-specific pharmacokinetics.
Neuroinflammation and Neurodegeneration Models (e.g., LPS-induced, Aβ-induced, TBI models)
Idebenone has been extensively studied in animal models of neuroinflammation and neurodegeneration.
LPS-induced models: In lipopolysaccharide (LPS)-induced neuroinflammation models, Idebenone has been shown to rescue memory impairments, reduce neurogliosis, suppress ROS levels, and inhibit NLRP3 inflammasome activation in wild-type mice frontiersin.orgresearchgate.netnih.gov. It also ameliorates inflammatory responses in macrophages by inhibiting NF-κB activation and reducing pro-inflammatory cytokine production nih.govmdpi.com.
Aβ-induced models: In Alzheimer's disease (AD) models, such as 5xFAD mice, Idebenone has been found to downregulate Aβ pathology by reducing RAGE/caspase-3 signaling, increasing Aβ degradation enzymes (NEP, ADAM17), and modulating tauopathy nih.govmdpi.comnih.govsemanticscholar.org. It also improved cognitive function and reduced Aβ-mediated gliosis and pro-inflammatory cytokine levels frontiersin.orgnih.govnih.gov.
Traumatic Brain Injury (TBI) models: In TBI models, Idebenone post-treatment has shown to ameliorate gene expression changes related to brain injury, suggesting neuroprotection mdpi.comresearchgate.netbiorxiv.org. It has been observed to enhance the early microglial response and mitigate acute gene expression changes, potentially by targeting Ephrin-A and dopamine (B1211576) signaling pathways researchgate.netbiorxiv.org. Idebenone also mitigated brain damage and neurological impairments in an intracerebral hemorrhage (ICH) model by reducing oxidative stress and neuroinflammation imrpress.com.
In these complex neurodegenerative and neuroinflammatory models, this compound is indispensable for pharmacokinetic profiling, allowing researchers to track the drug's distribution within different brain regions, its penetration across the blood-brain barrier, and its metabolic fate. This quantitative data is crucial for understanding how Idebenone reaches its targets and exerts its effects in the central nervous system, enabling the establishment of robust correlations between drug exposure and therapeutic outcomes.
Oxidative Stress-Induced Tissue Damage Models
This compound is an isotopically labeled analogue of Idebenone, primarily utilized in preclinical research as a reference standard or tracer. Its incorporation of stable isotopes (Carbon-13 and Deuterium) allows for precise quantitative analysis, enabling researchers to track the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion, within biological systems. acanthusresearch.com In the context of investigating disease mechanisms related to oxidative stress-induced tissue damage, this compound serves as an indispensable tool for elucidating the precise mechanisms of action of Idebenone. This involves quantifying its concentration in affected tissues, identifying its metabolic fate, and correlating these with observed biological effects, thereby providing a robust foundation for understanding Idebenone's therapeutic potential.
The scientific rationale for employing this compound in such models stems from Idebenone's well-established protective capabilities against various forms of oxidative stress. Idebenone, a synthetic analogue of Coenzyme Q10, functions by improving mitochondrial function, scavenging free radicals, and inhibiting lipid peroxidation, thereby mitigating cellular damage. patsnap.comfrontiersin.org Its ability to shuttle electrons within the mitochondrial respiratory chain, bypassing dysfunctional complexes, is crucial for maintaining ATP production and reducing the generation of reactive oxygen species (ROS). patsnap.comnih.govnih.gov
Preclinical studies have demonstrated Idebenone's efficacy across several tissue types and oxidative stress models:
Cardiovascular Models: In H9C2 cardiomyocytes subjected to hydrogen peroxide (H2O2)-induced oxidative stress, Idebenone and its derivatives have shown significant protective effects. These include a notable decrease in intracellular ROS levels and reduced lipid peroxidation, as indicated by lower malondialdehyde (MDA) levels. Furthermore, Idebenone has been observed to modulate the expression of key proteins involved in oxidative stress response, such as heme oxygenase-1 (HO-1), and pathways related to apoptosis, like Bcl-2/Bax and Caspase-3. frontiersin.org
Neuronal Models: Idebenone has been investigated for its neuroprotective properties against oxidative stress. In neuronal cells injured by H2O2, Idebenone has been shown to enhance cell viability and reduce apoptosis. Mechanistically, it appears to counteract oxidative damage by reducing the expression of pro-apoptotic proteins such as p53 and Caspase-3. nih.gov
Retinal Models: In models of retinal detachment, which often involve ischemia and hypoxia leading to oxidative stress, Idebenone has been employed to address mitochondrial dysfunction. Studies indicate that Idebenone treatment can reduce ROS levels in photoreceptor cells and improve ATP synthesis, thereby mitigating damage associated with impaired oxidative phosphorylation (OXPHOS). arvojournals.orgnih.gov
The ability of this compound to precisely quantify Idebenone's presence and behavior in these models allows researchers to gain deeper insights into how these protective mechanisms are initiated and sustained, thereby validating Idebenone's therapeutic potential in conditions characterized by oxidative stress-induced tissue damage.
| Model Type (Tissue/Inducer) | Oxidative Stress Marker / Cellular Process | Reported Effect of Idebenone (General) | Citation(s) |
| H9C2 Cardiomyocytes (H2O2-induced) | Reactive Oxygen Species (ROS) | Decreased | frontiersin.org |
| H9C2 Cardiomyocytes (H2O2-induced) | Malondialdehyde (MDA) levels | Decreased | frontiersin.org |
| H9C2 Cardiomyocytes (H2O2-induced) | Heme Oxygenase-1 (HO-1) expression | Modulated/Increased | frontiersin.org |
| Neuronal Cells (H2O2-injured) | Apoptosis Rate | Reduced | nih.gov |
| Neuronal Cells (H2O2-injured) | p53, Caspase-3 mRNA expression | Decreased | nih.gov |
| Retinal Cells (Retinal Detachment Model) | Reactive Oxygen Species (ROS) | Reduced | arvojournals.org |
| Retinal Cells (Retinal Detachment Model) | ATP Synthesis | Improved | arvojournals.org |
| Human Retinal Pigment Epithelial (ARPE-19) Cells (H2O2-induced) | Cell Viability | Ameliorated | nih.gov |
| Human Retinal Pigment Epithelial (ARPE-19) Cells (H2O2-induced) | Mitochondrial ROS | Reduced | nih.gov |
| Human Retinal Pigment Epithelial (ARPE-19) Cells (H2O2-induced) | Caspase-3 Activity | Inhibited | nih.gov |
| General Cellular Models | Mitochondrial Function | Supported/Improved | patsnap.comfrontiersin.orgnih.govnih.govnih.gov |
| General Cellular Models | Lipid Peroxidation | Inhibited | patsnap.comfrontiersin.org |
Stable Isotope Labeling and Its Application in Idebenone Research: Focus on Idebenone 13c,d3
Synthetic Methodologies for Idebenone-13C,d3 and Other Isotopic Variants.
The synthesis of this compound, chemically known as 2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C,d3)-3-methylcyclohexa-2,5-diene-1,4-dione, requires a strategic approach to introduce the stable isotopes at specific positions within the molecule. This process involves the preparation of isotopically enriched precursors followed by their incorporation into the final molecular structure.
The introduction of Carbon-13 and Deuterium (B1214612) into the Idebenone (B1674373) structure is achieved through the use of commercially available or synthetically prepared labeled starting materials.
Carbon-13 Labeling: For the introduction of a ¹³C-labeled methoxy (B1213986) group, a common precursor is ¹³C-methanol. This can be achieved through catalytic methods, such as the methoxylation of aryl halides using [¹³C]CO₂ as the carbon source. This strategy relies on the intermediacy of a methoxyborane, like BBN-O[¹³C]CH₃, which can then be used in palladium-catalyzed coupling reactions. Another approach involves the use of ¹³C-labeled methyl iodide in methylation reactions.
Deuterium Labeling: The deuterium-labeled methyl group (d3) is typically introduced using deuterated methyl iodide (CD₃I). The synthesis of iodomethane-d3 (B117434) can be accomplished through the reaction of deuterated methanol (B129727) (CD₃OD) with iodine and red phosphorus, or by using other iodinating agents. Various methods exist for the preparation of deuterated methanol, which serves as the primary source for the CD₃ group.
The combination of these strategies allows for the specific placement of both Carbon-13 and Deuterium isotopes within the same molecule, creating this compound.
The synthesis of this compound involves a multi-step process that begins with the synthesis of labeled precursors for the key components of the molecule: the benzoquinone ring and the hydroxydecyl side chain.
A plausible synthetic route would involve the following key steps:
Synthesis of a Labeled Methoxybenzene Derivative: A suitably substituted phenol (B47542) can be methylated using ¹³C,d3-methyl iodide (¹³CD₃I) to introduce the labeled methoxy group. Alternatively, a precursor with a hydroxyl group can be reacted with a ¹³C-labeled methylating agent, followed by the introduction of the deuterium label at a later stage, though this is a more complex route.
Construction of the Benzoquinone Core: The labeled methoxybenzene derivative can then be elaborated to form the hydroquinone (B1673460) precursor of the benzoquinone ring. This can involve steps such as formylation, oxidation, and further substitutions. Oxidation of the resulting hydroquinone, often using oxidizing agents like ferric chloride or ceric ammonium (B1175870) nitrate, yields the benzoquinone core.
Attachment of the Side Chain: The 10-hydroxydecyl side chain is typically attached to the benzoquinone ring via a Friedel-Crafts type reaction or a coupling reaction. A precursor of the side chain, such as 10-hydroxydecanoic acid or a derivative, is activated and then reacted with the benzoquinone core.
Final Modifications: The final steps may involve further modifications to the ring and the side chain to arrive at the desired this compound structure.
The following table summarizes the key precursors and reactions involved in the synthesis of this compound.
| Precursor/Reagent | Isotopic Label | Purpose |
| ¹³C-Methanol or [¹³C]CO₂ | Carbon-13 | Source of the ¹³C for the methoxy group. |
| Deuterated Methanol (CD₃OD) | Deuterium (d3) | Source of the deuterated methyl group. |
| ¹³C,d3-Methyl Iodide (¹³CD₃I) | Carbon-13, Deuterium (d3) | Alkylating agent to introduce the labeled methoxy group. |
| Substituted Phenol | - | Starting material for the benzoquinone ring. |
| 10-Hydroxydecanoic acid derivative | - | Precursor for the side chain. |
| Oxidizing agents (e.g., FeCl₃) | - | To form the benzoquinone from the hydroquinone. |
Research Applications of Isotopically Labeled Idebenone Analogs.
Isotopically labeled Idebenone analogs, particularly this compound, are invaluable in various research applications, primarily in the fields of pharmacokinetics and metabolism.
Following oral administration, Idebenone undergoes extensive first-pass metabolism. nih.gov The primary metabolic pathway involves oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4. nih.govresearchgate.net Additionally, both the parent drug and its metabolites can undergo conjugation reactions, such as glucuronidation and sulfation. nih.govresearchgate.net
The use of isotopically labeled Idebenone allows researchers to:
Trace Metabolic Pathways: By administering labeled Idebenone, the resulting metabolites will also carry the isotopic label, making them easily distinguishable from endogenous compounds in biological samples. This facilitates the identification of novel metabolites and the confirmation of proposed metabolic pathways.
Structure Elucidation of Metabolites: Mass spectrometry is a key technique in metabolite identification. The known mass shift introduced by the isotopic label (e.g., +4 for ¹³C,d3) provides a clear signature for Idebenone-related compounds in complex mass spectra, aiding in their structural elucidation.
Quantify Metabolite Formation: Labeled analogs can be used as internal standards to accurately quantify the formation of various metabolites over time, providing insights into the rate and extent of Idebenone's biotransformation.
Understanding how a drug distributes throughout the body and enters cells is fundamental to understanding its mechanism of action. While specific studies on the cellular uptake of this compound are not extensively reported, the principles of using labeled tracers are well-established.
Isotopically labeled Idebenone can be used to:
Track Tissue Distribution: By measuring the concentration of the labeled compound in various tissues over time, researchers can determine the sites of drug accumulation and elimination. This is particularly relevant for Idebenone, which is being investigated for its effects on various organs.
Study Cellular Uptake: In vitro studies using cell cultures can employ labeled Idebenone to investigate the mechanisms by which it crosses cell membranes. Techniques like liquid scintillation counting or mass spectrometry can be used to quantify the amount of labeled drug that has entered the cells. Challenges in these studies include the potential for rapid metabolism of the parent drug within the cells.
Accurate quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic studies. Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov
The use of this compound as an internal standard offers several advantages:
Improved Accuracy and Precision: Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Enhanced Sensitivity and Specificity: The use of a stable isotope-labeled internal standard allows for the development of highly sensitive and specific LC-MS/MS methods, which are capable of quantifying low concentrations of Idebenone and its metabolites in complex biological fluids like plasma and urine. nih.gov
The development of such robust analytical methods is crucial for characterizing the pharmacokinetic profile of Idebenone, including its absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com
The following table provides an overview of the research applications of isotopically labeled Idebenone.
| Application | Technique | Information Gained |
| Metabolite Profiling | LC-MS/MS | Identification and structural elucidation of metabolites. |
| Biotransformation Studies | In vivo and in vitro metabolism assays | Understanding the metabolic pathways of Idebenone. |
| Tissue Distribution | Quantitative analysis of tissues | Determination of drug accumulation in different organs. |
| Cellular Uptake | In vitro cell-based assays | Investigation of mechanisms of drug transport across cell membranes. |
| Pharmacokinetic Studies | LC-MS/MS with labeled internal standard | Accurate quantification of Idebenone and its metabolites in biological fluids. |
Advanced Analytical Methodologies for Idebenone and Isotopically Labeled Analogs
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) has become the cornerstone for the analysis of idebenone (B1674373) due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with liquid chromatography, it offers a powerful tool for quantifying the parent drug and identifying its metabolites.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely employed for the determination of idebenone in biological samples and pharmaceutical formulations. These platforms offer excellent specificity and sensitivity for quantitative analysis.
In a typical LC-MS/MS setup, an electrospray ionization (ESI) source is used to generate ions from the analyte, which are then detected by the mass spectrometer. The instrument is often operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. For idebenone, the protonated molecule [M+H]+ is commonly selected as the precursor ion. The fragmentation of this ion produces characteristic product ions that are used for quantification and confirmation.
One study detailed an LC-MS/MS method using an ESI source operating in MRM acquisition mode. The optimized MRM transitions for idebenone were [339.2 > 197.2] as the quantifier and [339.2 > 321.2] as the qualifier. unibo.it The selection of these transitions ensures that the detection is highly specific to idebenone, minimizing interference from other components in the matrix.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Idebenone | 339.2 | 197.2 | 321.2 |
| Internal Standard Example | Varies | Varies | Varies |
This table is interactive. Click on the headers to sort the data.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Idebenone-13C,d3, which is a deuterated and 13C-labeled analog of idebenone, serves as an ideal internal standard for the quantification of the parent compound. medchemexpress.com Its chemical and physical properties are nearly identical to those of idebenone, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its mass is different, allowing it to be distinguished by the mass spectrometer.
By adding a known amount of this compound to the samples at the beginning of the sample preparation process, any variations or losses during extraction, chromatography, and ionization can be corrected for. This is because the ratio of the analyte signal to the internal standard signal remains constant, leading to a significant improvement in the precision and accuracy of the quantitative results. The use of such an internal standard is particularly crucial when dealing with complex biological matrices where matrix effects can be significant.
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. nih.govsemanticscholar.org Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of metabolites. nih.gov This capability is invaluable in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
In the context of idebenone metabolism, HRMS can be used to identify potential biotransformation products. nih.gov By comparing the mass spectra of samples from in vitro or in vivo studies with control samples, researchers can detect new metabolites. The accurate mass measurement of the metabolite's molecular ion provides its elemental formula. Further structural information can be obtained through MS/MS experiments, where the fragmentation pattern of the metabolite is analyzed to pinpoint the site of metabolic modification. nih.govnih.gov This approach is critical for building a comprehensive understanding of the metabolic fate of idebenone.
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex mixtures containing the parent drug, its metabolites, and endogenous compounds.
High-performance liquid chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of idebenone. researchgate.netnih.govnih.gov Reversed-phase HPLC is typically employed, utilizing a C18 column to separate the relatively nonpolar idebenone from more polar compounds.
Several HPLC methods have been developed for the determination of idebenone in pharmaceutical forms. researchgate.netnih.govnih.gov One such method utilized a C18 reversed-phase column with an isocratic mobile phase consisting of 80mM potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (90:10, v/v) at a flow rate of 0.8 mL/min. researchgate.net Another validated method employed a C18 column with 100% methanol (B129727) as the mobile phase at a flow rate of 1.0 mL/min, with detection at 480 nm. nih.gov A more recent LC-MS/MS method used a C18 Zorbax Eclipse Plus column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol under isocratic conditions (25:75) with a flow rate of 0.5 mL/min. unibo.it
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| C18 | 80mM KH2PO4 : Acetonitrile (90:10) | 0.8 | - |
| C18 | Methanol (100%) | 1.0 | 480 |
| C18 Zorbax | 0.1% Formic Acid in Water : 0.1% Formic Acid in Methanol (25:75) | 0.5 | - (MS Detection) |
This table is interactive. Click on the headers to sort the data.
Idebenone, being a quinone, can exist in both oxidized and reduced forms. It is also susceptible to degradation under various stress conditions, including oxidative, alkaline, and acidic environments. nih.govrasayanjournal.co.in Therefore, it is crucial for analytical methods to be able to separate the parent idebenone from its potential degradation products and its reduced form to accurately quantify the active compound.
Stability-indicating HPLC methods have been developed to achieve this separation. nih.gov These methods are designed to resolve the main peak of idebenone from peaks of impurities and degradation products that may be present. Forced degradation studies are performed to generate these potential degradation products, which are then used to challenge the chromatographic system to ensure its specificity. For instance, studies have shown that idebenone degrades under alkaline and oxidative stress. unibo.itnih.gov The developed HPLC methods were able to separate idebenone from the products formed under these conditions, demonstrating the stability-indicating nature of the assays. nih.gov This is essential for the quality control of pharmaceutical formulations and for accurately assessing the stability of the drug under various conditions.
Spectroscopic and Imaging Techniques for Investigating Idebenone Distribution
Investigating the spatial distribution of xenobiotics like Idebenone within complex biological systems is crucial for understanding their efficacy and mechanism of action. Advanced spectroscopic and imaging techniques provide unparalleled insight into the localization of drugs and their metabolites at the tissue, cellular, and even subcellular levels. The use of isotopically labeled analogs, such as this compound, is particularly advantageous as the stable isotope labels serve as unique identifiers, enabling precise differentiation of the administered compound from endogenous molecules. nih.govsynzeal.com This allows for highly sensitive and specific tracking within tissues and cells.
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that visualizes the spatial distribution of a wide range of molecules, including drugs and metabolites, directly from tissue sections. plos.orgnih.govtmc.edu The technique generates molecular maps by collecting mass spectra from thousands of discrete points across a sample surface. wikipedia.orgmaastrichtuniversity.nl For pharmaceutical research, MSI offers the significant advantage of simultaneously detecting and mapping the parent drug and its metabolites without the need for radioactive labeling. rsc.orgnih.gov
The use of a stable isotopically labeled (SIL) compound like this compound is critical for quantitative MSI studies. nih.govrsc.org The known mass shift provided by the 13C and deuterium (B1214612) (d3) atoms allows for its unambiguous detection against a complex background of endogenous tissue molecules. synzeal.com This makes this compound an ideal internal standard, applied to the tissue section to improve the accuracy and reproducibility of quantification. rsc.org
Several MSI techniques are applicable for drug distribution studies, each with distinct characteristics.
| Technique | Principle | Typical Spatial Resolution | Application to this compound Distribution |
|---|---|---|---|
| MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. wikipedia.orgmaastrichtuniversity.nl | 5-50 µm | Well-suited for mapping this compound and its metabolites in whole-body or specific organ sections, providing a comprehensive overview of drug localization. rsc.orgnih.govresearchgate.net |
| DESI-MSI (Desorption Electrospray Ionization) | A charged solvent spray desorbs and ionizes molecules from the sample surface under ambient conditions. | 50-100 µm | Useful for analyzing the surface distribution of this compound with minimal sample preparation, particularly for lipids and small molecule metabolites. nih.gov |
| SIMS (Secondary Ion Mass Spectrometry) | A primary ion beam sputters secondary ions from the sample surface, offering very high spatial resolution. researchgate.net | Sub-micrometer (<1 µm) | Enables subcellular localization studies, allowing for the visualization of this compound distribution within specific cellular compartments or organelles. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. In the context of drug distribution, solid-state NMR is particularly valuable for investigating the precise location and interaction of molecules within biological membranes. nih.govarizona.edu Studies have successfully used NMR to determine that Idebenone is situated near the lipid-water interface of model membranes. fao.orgresearchgate.netnih.gov
The isotopically labeled this compound is an excellent probe for NMR studies. The 13C and deuterium (2H) nuclei possess distinct NMR properties that can be selectively measured.
13C-NMR: The inclusion of a 13C atom provides a specific signal that can be used to track the location of that part of the Idebenone molecule within the membrane, helping to determine its orientation and depth of insertion.
2H-NMR (Deuterium NMR): This is a cornerstone technique for studying membrane structure and dynamics. arizona.edu The deuterium (d3) label on this compound offers a highly specific probe to monitor the molecule's own dynamics within the lipid bilayer. nih.govsaudijournals.com Furthermore, by using deuterated lipids in model membranes, researchers can study how unlabeled Idebenone perturbs the lipid acyl chains, providing indirect information about its location and effect on membrane fluidity. fao.orgresearchgate.net Conversely, using this compound with non-labeled lipids allows for direct observation of the drug's behavior without interference from other signals. nih.govsaudijournals.com
| Nucleus Probed | Information Gained | Relevance for this compound |
|---|---|---|
| 31P (Phosphorus) | Provides information on the structure and dynamics of the lipid headgroups in the membrane. nih.gov | Used to assess how Idebenone affects the polar headgroup region of the membrane, indicating an interaction near the membrane surface. fao.orgresearchgate.net |
| 2H (Deuterium) | Measures the order and dynamics of lipid acyl chains or specifically labeled drug molecules. arizona.edu | The 'd3' label allows for direct measurement of the mobility and orientation of the Idebenone methoxy (B1213986) group within the membrane. nih.govsaudijournals.com |
| 13C (Carbon-13) | Provides atom-specific structural and dynamic information. | The '13C' label offers a specific, sensitive point of observation to determine the position and environment of the labeled carbon within the membrane bilayer. |
Fluorescence-Based Imaging Techniques
Fluorescence microscopy, including confocal microscopy, is a fundamental tool for visualizing the uptake and distribution of molecules in living cells. microscopist.co.uknih.gov These techniques rely on the detection of fluorescent molecules (fluorophores). While Idebenone itself is not fluorescent, its effects and cellular uptake can be studied using several approaches. For instance, studies can measure the cellular uptake of fluorescently-labeled probes to understand internalization pathways that may also be relevant to Idebenone. rsc.orgnih.gov
Although this compound is not fluorescent, these imaging methods provide complementary, qualitative information on the cellular and subcellular fate of drug-like molecules. They can be used to visualize co-localization with specific organelles, such as mitochondria, which is relevant to Idebenone's mechanism of action. researchgate.net By comparing the uptake patterns of fluorescent probes in the presence and absence of Idebenone, researchers can infer how the compound might influence cellular transport processes.
Future Directions and Emerging Concepts in Idebenone Research
Mechanistic Studies Informing Drug Design and Optimization
A nuanced understanding of Idebenone's mechanism of action is crucial for designing more effective second-generation therapeutics. nih.gov While its primary role as a potent antioxidant that protects cell membranes and mitochondria from oxidative damage is well-established, current research delves deeper into its specific molecular interactions. nih.gov Mechanistic studies are increasingly focused on how Idebenone (B1674373), upon its requisite reduction to its active hydroquinone (B1673460) form, interacts with the mitochondrial electron transport chain (ETC). nih.gov Unlike Coenzyme Q10, Idebenone is a poor substrate for Complex I but can effectively donate electrons to Complex II and III, a property that may be critical under conditions of Complex I dysfunction. nih.gov
The use of isotopically labeled Idebenone-13C,d3 is invaluable in these studies. By tracing the labeled molecule and its metabolites using techniques like mass spectrometry, researchers can elucidate the precise pathways of its metabolism and identify which cellular components it directly interacts with. nih.gov This information is critical for drug design and optimization. For instance, understanding the metabolic fate of the decyl side chain can inform the synthesis of new analogs with improved stability and bioavailability.
Furthermore, research into Idebenone derivatives is a promising area. Studies on novel synthetic hybrids and aza-derivatives have shown that modifications to the core structure can enhance antioxidant activity and cytoprotective effects, in some cases surpassing the parent compound. nih.govmdpi.com These efforts are guided by mechanistic insights, aiming to create molecules with optimized redox potential and better target engagement. The ultimate goal is to develop compounds with enhanced therapeutic efficacy for conditions linked to mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases and certain myopathies. mdpi.com
Advanced Preclinical Models for Pathway Validation and Target Identification
The validation of Idebenone's therapeutic pathways and the identification of new molecular targets rely on the use of advanced preclinical models that more accurately recapitulate human diseases. medicilon.com Beyond simple cell cultures, researchers are employing sophisticated in vivo and in vitro systems. For example, mouse models of Leber's Hereditary Optic Neuropathy (LHON), a mitochondrial disease, have been instrumental in demonstrating Idebenone's ability to protect retinal ganglion cells from damage and preserve vision. researchgate.net Similarly, in Alzheimer's disease models, Idebenone has been shown to modulate pathways related to amyloid-beta (Aβ) pathology, such as promoting the activity of the Aβ-degrading enzyme neprilysin and suppressing apoptotic signaling. nih.gov
The development of these preclinical models allows for detailed investigation of Idebenone's effects in a complex biological system. For instance, studies in mouse models of sepsis have revealed Idebenone's potent anti-inflammatory properties, showing it can suppress the NF-κB signaling pathway and reduce the expression of inflammatory enzymes and cytokines. researchgate.net In models of cardiovascular disease, Idebenone derivatives have been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by modulating pathways involving heme oxygenase-1 (HO-1) and the Bcl-2/Bax protein ratio. nih.gov
The use of this compound in these advanced models can provide unparalleled insight into the drug's biodistribution and target engagement within specific tissues, such as the brain or heart. By tracking the labeled compound, researchers can confirm that it reaches its intended site of action and can quantify its interaction with specific proteins or metabolic pathways, thereby validating its mechanism of action in vivo.
Systems Biology Approaches in Idebenone Research
Systems biology offers a holistic approach to understanding the wide-ranging effects of compounds like Idebenone by integrating data from genomics, proteomics, and metabolomics. While comprehensive systems biology studies specifically on Idebenone are emerging, research on its parent compound, Coenzyme Q10, provides a blueprint for this approach. Studies on CoQ10 have shown that it can influence the expression of hundreds of genes, particularly those involved in inflammation and cell signaling. nih.gov An in-silico analysis of CoQ10-inducible genes identified functional connections to G-protein coupled receptor, JAK/STAT, and integrin signaling pathways. nih.gov
Applying a similar systems-level approach to Idebenone would involve treating relevant cell or animal models with the compound and then performing multi-omics analysis to map the resulting changes in gene expression, protein levels, and metabolic profiles. This can uncover novel mechanisms and therapeutic targets. For example, it could reveal that Idebenone's neuroprotective effects extend beyond antioxidant activity to include the modulation of synaptic plasticity or neuroinflammatory pathways. researchgate.net
Isotopically labeled this compound can be a powerful tool within a systems biology framework. By using techniques like stable isotope tracing, researchers can follow the metabolic fate of the labeled carbon atoms throughout cellular metabolism, providing a dynamic view of how Idebenone influences various metabolic pathways. This approach can help to build comprehensive computational models of Idebenone's action, predicting its effects across different cell types and disease states and paving the way for personalized therapeutic strategies.
Q & A
Q. How should researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer : Implement quality control (QC) checks for isotopic purity (≥98%) and residual solvents (ICH Q3C guidelines). Use a single synthesis batch per study arm and archive aliquots at -80°C. Certify stability under storage conditions via accelerated testing .
Data Presentation and Reporting
-
Tables :
-
Conflict Resolution Workflow :

Hypothetical workflow: Replicate experiments → Meta-analysis → Mechanistic follow-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
